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molecular formula C12H15ClN2 B8579501 4-chloro-2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidine

4-chloro-2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidine

Cat. No. B8579501
M. Wt: 222.71 g/mol
InChI Key: PDRKSSGKRMTIEK-UHFFFAOYSA-N
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Patent
US07989463B2

Procedure details

A mixture of 2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidin-4-ol (4.5 g, 22 mmol) and phosphorus oxychloride (13 mL, 130 mmol) was heated to reflux for 4 hours. Thereafter, volatiles were evaporated under reduced pressure and the mixture was poured over ice-water. After stirring for 1 hour, the product was extracted with dichloromethane (3×50 mL). The combined organic extracts were washed with water, treated with activated charcoal, dried over anhydrous Na2SO4, filtered, and the filtrate was concentrated under reduced pressure to afford the title compound as a light yellow solid (4.2 g, 86% yield)
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[N:11]=[C:10](O)[C:9]3[CH2:13][CH2:14][CH2:15][C:8]=3[N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:10]1[C:9]2[CH2:13][CH2:14][CH2:15][C:8]=2[N:7]=[C:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[N:11]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(CCCC1)C1=NC2=C(C(=N1)O)CCC2
Name
Quantity
13 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Thereafter, volatiles were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture was poured over ice-water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
ADDITION
Type
ADDITION
Details
treated with activated charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC2=C1CCC2)C2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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